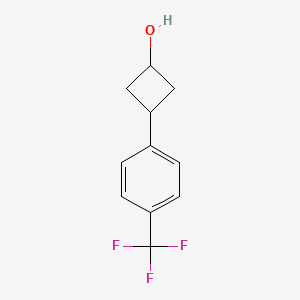
trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol: is a chemical compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol typically involves the treatment of a precursor compound with a catalytic amount of a cationic titanocene complex in the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine. This reaction yields the desired trans-cyclobutanol with a high degree of stereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its effects on various biological targets and pathways, aiming to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic acid: This compound shares the trifluoromethyl and phenyl groups but differs in its overall structure and reactivity.
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid: Similar in structure but with different functional groups and reactivity patterns.
Uniqueness: trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol is unique due to its cyclobutane ring, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVTUYBYQMEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
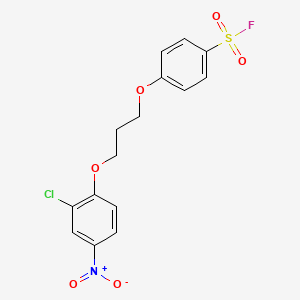
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
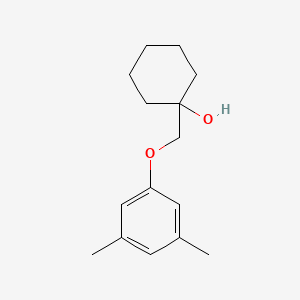
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)
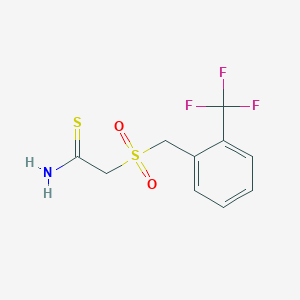
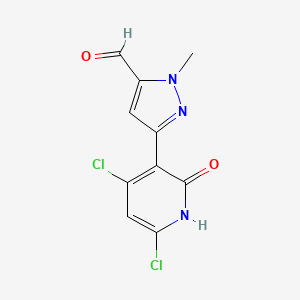
![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
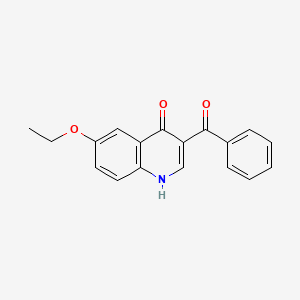
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)

